molecular formula C14H12N2O2 B14652114 7-(Dimethylamino)phenoxazin-3-one CAS No. 41830-79-9

7-(Dimethylamino)phenoxazin-3-one

Katalognummer: B14652114
CAS-Nummer: 41830-79-9
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: BGEGWGMYXJBZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dimethylamino)phenoxazin-3-one is a chemical compound known for its unique structural and functional properties. It belongs to the phenoxazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. This compound is notable for its applications in various scientific fields, including fluorescence studies and material sciences .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. One common method includes the reaction of 4-dimethylaminophenol with ortho-benzoquinone under acidic conditions to form the desired phenoxazine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Dimethylamino)phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-(Dimethylamino)phenoxazin-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Dimethylamino)phenoxazin-3-one involves its interaction with biological molecules. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. In medicinal research, its ability to intercalate with DNA disrupts cellular processes, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-(Dimethylamino)phenoxazin-3-one is unique due to its dimethylamino group, which enhances its fluorescence properties and makes it particularly useful in analytical and imaging applications. Its structural modifications also contribute to its potential therapeutic applications .

Eigenschaften

CAS-Nummer

41830-79-9

Molekularformel

C14H12N2O2

Molekulargewicht

240.26 g/mol

IUPAC-Name

7-(dimethylamino)phenoxazin-3-one

InChI

InChI=1S/C14H12N2O2/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3

InChI-Schlüssel

BGEGWGMYXJBZTI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.